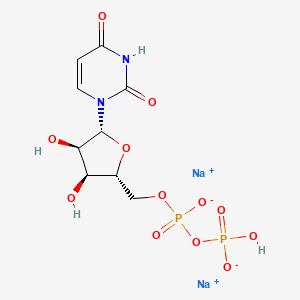

Uridine-5'-diphosphate disodium salt

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de UDP (sal de sodio hidratada) se puede lograr mediante síntesis enzimática. Un método común involucra el uso de glicosiltransferasas, que son enzimas que catalizan la transferencia de unidades de azúcar de moléculas donantes activadas a moléculas aceptoras específicas . La ruta enzimática ofrece regio y estereo selectividad sin la necesidad de protección de grupos funcionales . Por ejemplo, la N-acetilglucosamina uridiltransferasa (GlmU) de Escherichia coli se puede utilizar para pirofosforilar N-acetil-d-glucosamina 1-fosfato para producir UDP-GlcNAc .

Métodos de producción industrial

La producción industrial de UDP (sal de sodio hidratada) generalmente involucra la síntesis enzimática a gran escala. Este método es preferido debido a su eficiencia y alto rendimiento en comparación con la síntesis química tradicional, que es laboriosa y consume mucho tiempo . El proceso enzimático se puede escalar aumentando proporcionalmente la cantidad de reactivos y volúmenes de reacción .

Análisis De Reacciones Químicas

Reaction Parameters and Outcomes:

Mechanism : The reaction involves activating the phosphate group of UDP-2Na with carbodiimide agents (EDC·HCl or DIC), facilitating nucleophilic attack by benzimidazole. Ethanol-water mixtures (25–75% organic solvent) optimize solubility and reaction efficiency .

Enzymatic Phosphorylation to UTP

UDP-2Na is phosphorylated to uridine triphosphate (UTP), a critical substrate for RNA polymerases and GTPases.

Key Enzymatic Interactions:

Notes :

-

Phosphorylation typically occurs via ATP-dependent kinases in cellular environments .

-

UDP-2Na’s solubility in water (90 mg/mL) facilitates its use in enzymatic assays .

Receptor Binding and Signaling

UDP-2Na modulates purinergic receptors, influencing inflammatory and metabolic pathways.

Pharmacological Activity:

Functional Impact :

-

P2Y6 activation induces vasoconstriction and cytokine production .

-

P2Y14 antagonism has therapeutic potential in metabolic disorders .

Glycosylation Reactions

UDP-2Na acts as a glycosyl donor in polysaccharide and glycoprotein biosynthesis.

Example Reaction:

-

Application : Synthesizing hyaluronic acid and chondroitin sulfate in cell culture .

-

Efficiency : >90% purity in glycosylation assays when used as a substrate .

Key Assays:

Aplicaciones Científicas De Investigación

Biochemical Research

UDP plays a crucial role in nucleotide metabolism and is vital for understanding cellular processes such as energy transfer and signal transduction. It serves as a substrate for various enzymes, particularly RNA polymerases and GTPases, which are essential in RNA synthesis and cellular signaling pathways.

Key Applications:

- Nucleotide Metabolism Studies: UDP is integral in studying metabolic pathways involving nucleotides.

- Cell Signaling Research: It participates in the regulation of G-protein coupled receptors (GPCRs), influencing cellular responses to external stimuli .

Pharmaceutical Development

In pharmaceutical research, UDP is utilized in developing therapeutic agents targeting metabolic disorders. Its role as a substrate for enzymes involved in drug metabolism enhances drug efficacy and bioavailability.

Case Study:

- Therapeutic Formulations: Research has demonstrated that UDP can improve the pharmacokinetic properties of drugs by facilitating their metabolism and enhancing their therapeutic effects .

Cell Culture Applications

UDP is frequently used in cell culture media to promote cell growth and differentiation. This application is particularly important in tissue engineering and regenerative medicine.

Benefits:

- Cell Proliferation: UDP enhances the proliferation of various cell types, making it invaluable for experiments requiring robust cell growth.

- Differentiation Support: It aids in the differentiation of stem cells into specific lineages, crucial for regenerative therapies .

Genetic Studies

In molecular biology, UDP is essential for RNA synthesis and manipulation, making it a valuable tool for genetic engineering.

Applications:

- RNA Manipulation: UDP is used in synthesizing RNA probes and constructing recombinant DNA molecules.

- Gene Expression Studies: It facilitates the study of gene expression regulation by providing substrates for transcription processes .

Diagnostic Tools

UDP is employed in various diagnostic assays to improve the accuracy of tests related to metabolic and genetic conditions.

Diagnostic Applications:

- Metabolic Disorder Testing: UDP assists in quantifying metabolite levels in biological samples, aiding in diagnosing metabolic diseases.

- Genetic Condition Assessments: It is used as a standard in assays to measure nucleic acid concentrations and activity levels .

Case Study 1: Role in Energy Regulation

A study explored how circulating uridine levels influence food intake regulation. By administering uridine monophosphate (UMP), researchers found that increased uridine levels correlated with enhanced hunger and caloric intake, suggesting potential applications in appetite regulation therapies .

Case Study 2: Inflammation Modulation

UDP has been identified as an agonist of P2Y6 receptors, which play a role in inflammation. Research demonstrated that UDP stimulates the production of inflammatory mediators, indicating its potential use in developing anti-inflammatory drugs .

Mecanismo De Acción

UDP (sal de sodio hidratada) ejerce sus efectos actuando como un agonista del purinoceptor P2Y P2Y6 . Al unirse a este receptor, estimula la producción de mediadores inflamatorios, mejora la fagocitosis e induce la vasoconstricción . Además, UDP (sal de sodio hidratada) actúa como un antagonista de P2Y14, cuyos agonistas incluyen UDP-glucosa, UDP-galactosa y UDP-ácido glucurónico .

Comparación Con Compuestos Similares

Compuestos similares

UDP-α-D-Glucosa (sal de sodio hidratada): Un azúcar de nucleótido endógeno involucrado en reacciones de glicosiltransferasa y activación del receptor P2Y14.

UDP-ácido glucurónico (sal de sodio hidratada): Un azúcar de difosfato de nucleósido utilizado en la biosíntesis de polisacáridos.

Singularidad

UDP (sal de sodio hidratada) es único en su actividad agonista específica hacia el receptor P2Y6, lo que lo distingue de otros compuestos similares como UDP-α-D-Glucosa y UDP-ácido glucurónico . Esta especificidad le permite desempeñar un papel distinto en la modulación de respuestas inflamatorias y funciones de células inmunitarias .

Actividad Biológica

Uridine-5'-diphosphate disodium salt (UDP) is a nucleotide that plays a crucial role in various biological processes, including RNA biosynthesis and cell signaling. This article explores the biological activity of UDP, detailing its biochemical functions, applications in research, and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | C9H12N2Na2O12P2 |

| Molecular Weight | 448.12 g/mol |

| CAS Number | 27821-45-0 |

| Solubility | Slightly soluble in water |

| Appearance | White powder |

Biochemical Functions

UDP serves as a substrate for various enzymes involved in critical cellular processes:

- RNA Synthesis : UDP is phosphorylated to uridine triphosphate (UTP), which is essential for RNA polymerases during RNA synthesis .

- Cell Signaling : UDP acts as a signaling molecule through G-protein coupled receptors (GPCRs), influencing pathways such as Rho-signaling via Guanine Nucleotide Exchange Factors (GEFs) .

- Glycosylation : UDP derivatives are important in glycosylation reactions, contributing to the synthesis of glycoproteins and glycolipids .

Biological Activity

Recent studies have highlighted the role of uridine and its derivatives in regulating physiological processes:

- Food Intake Regulation : A study demonstrated that administration of uridine monophosphate (UMP) increased circulating uridine levels, correlating with enhanced hunger and food intake in healthy participants. The results indicated that circulating uridine levels could serve as a feedback mechanism for energy intake regulation .

- Cellular Proliferation : Research has shown that UDP can stimulate cellular proliferation in certain contexts, particularly in immune cells where it enhances the activity of lymphocytes and macrophages .

- Neuroprotective Effects : Some studies suggest that UDP may have neuroprotective properties, potentially influencing neuronal survival and function through its signaling pathways .

Study on Food Intake Regulation

In a placebo-controlled trial involving healthy participants, two doses of UMP (0.5 g and 1 g) were administered. The study found that:

- The lower dose significantly increased hunger ratings and caloric intake.

- Higher doses led to supraphysiological levels of uridine but did not correlate with increased food intake, indicating a complex dose-response relationship .

Role in Cancer Research

UDP has been utilized as a standard for quantifying metabolite levels in tumor interstitial fluid using liquid chromatography-mass spectrometry (LC-MS). This application aids in understanding the metabolic profiles of tumors and their microenvironments .

Propiedades

IUPAC Name |

disodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O12P2.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKVPFKBNNAXCE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2Na2O12P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.